Parp7-IN-18

PARP7 inhibitor enzymatic assay potency comparison

Parp7-IN-18 (Compound 8) is the premier PARP7 inhibitor for unambiguous target validation. Unlike RBN-2397 (off-target PARP1/2/12) or PARP7-IN-16 (pan-PARP activity), Parp7-IN-18 delivers >1000-fold selectivity and sub-nanomolar enzymatic potency (IC50=0.11 nM). In NCI-H1373 xenografts, 30 mg/kg oral dosing achieves 81.6% TGI vs. RBN-2397. High oral bioavailability (104% mice, 78% dogs) ensures reproducible PK/PD without CYP inhibitors. For researchers requiring definitive PARP7-specific biology—without confounding cross-reactivity—this is the essential tool compound.

Molecular Formula C23H26ClF3N6O4
Molecular Weight 542.9 g/mol
Cat. No. B15137560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp7-IN-18
Molecular FormulaC23H26ClF3N6O4
Molecular Weight542.9 g/mol
Structural Identifiers
SMILESC1CN(C1COCCC(=O)N2CCN3C(C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F
InChIInChI=1S/C23H26ClF3N6O4/c24-14-9-18-21(28-10-14)33-6-5-31(12-15(33)2-8-37-18)19(34)3-7-36-13-16-1-4-32(16)17-11-29-30-22(35)20(17)23(25,26)27/h9-11,15-16H,1-8,12-13H2,(H,30,35)/t15-,16-/m0/s1
InChIKeyYSVWRWHSYZIFDS-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parp7-IN-18: Potent and Highly Selective Tricyclic PARP7 Inhibitor for Immuno-Oncology Research


Parp7-IN-18 (also referred to as Compound 8) is a small-molecule inhibitor of poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase implicated in tumor immune evasion and cancer cell proliferation [1]. This compound belongs to a novel class of tricyclic fused-ring PARP7 inhibitors rationally designed to enhance selectivity and oral bioavailability [2]. Parp7-IN-18 exhibits sub-nanomolar enzymatic potency (IC50 = 0.11 nM) and favorable pharmacokinetic properties, positioning it as a premier research tool for interrogating PARP7 biology and validating PARP7 as a therapeutic target in oncology .

Why Generic Substitution of Parp7-IN-18 Is Inadequate for PARP7-Targeted Research


PARP7 inhibitors are not functionally interchangeable. Clinically advanced compounds such as RBN-2397 (atamparib) exhibit off-target inhibition of PARP1, PARP2, and PARP12 (IC50 values ranging from 17–29 nM), confounding interpretation of PARP7-specific biology [1]. Other tool compounds like PARP7-IN-16 potently inhibit PARP1/2 (IC50 ~0.9 nM), rendering them unsuitable for selective PARP7 interrogation . Even highly selective agents such as I-1 (IC50 = 7.6 nM) and KMR-206 (IC50 = 13.7 nM) demonstrate >50-fold lower enzymatic potency than Parp7-IN-18, limiting their utility in assays requiring maximal target engagement [2][3]. Parp7-IN-18's unique tricyclic scaffold confers >1000-fold selectivity over other PARP family members and sub-nanomolar potency that cannot be replicated by alternative inhibitors, ensuring unambiguous pharmacological results [4].

Quantitative Differentiation Evidence: Parp7-IN-18 vs. Comparators


Parp7-IN-18 Exhibits 27-Fold Higher PARP7 Enzymatic Potency Than Clinical Candidate RBN-2397

In a direct head-to-head comparison, Parp7-IN-18 (Compound 8) demonstrated an IC50 of 0.11 nM against PARP7, which is 27-fold more potent than the clinical-stage inhibitor RBN-2397 (atamparib), which has a reported IC50 of 3.0 nM in the same biochemical assay system [1]. This substantial potency advantage translates to lower compound concentrations required for complete target engagement, reducing off-target risk at pharmacologically relevant doses.

PARP7 inhibitor enzymatic assay potency comparison

Parp7-IN-18 Suppresses NCI-H1373 Lung Cancer Cell Proliferation with 18-Fold Superior Potency vs. RBN-2397

In NCI-H1373 lung cancer cells, a PARP7-sensitive line, Parp7-IN-18 inhibited proliferation with an IC50 of 2.5 nM, representing an 18-fold improvement over RBN-2397, which showed an IC50 of 45 nM in the same cellular context [1]. This enhanced cellular activity underscores the translational relevance of Parp7-IN-18's superior biochemical potency and favorable physicochemical properties.

antiproliferative activity lung cancer NCI-H1373

Parp7-IN-18 Achieves >1000-Fold Selectivity for PARP7 Over Other PARP Family Members

Parp7-IN-18 demonstrates >1000-fold selectivity for PARP7 over other PARP family members, including PARP1, PARP2, and PARP12 [1]. In stark contrast, the clinical candidate RBN-2397 exhibits significant cross-reactivity with PARP1 (IC50 = 29 nM), PARP2 (IC50 = 17 nM), and PARP12 (IC50 = 26 nM), as documented in independent selectivity profiling [2]. Other tool compounds such as PARP7-IN-16 are pan-PARP1/2/7 inhibitors (IC50 ~0.9, 0.87, 0.21 nM respectively), completely lacking PARP7 selectivity .

PARP7 selectivity off-target profiling polypharmacology

Parp7-IN-18 Achieves 81.6% Tumor Growth Inhibition in NCI-H1373 Xenograft Model, Outperforming RBN-2397

In an NCI-H1373 lung cancer xenograft mouse model, daily oral administration of Parp7-IN-18 at 30 mg/kg resulted in 81.6% tumor growth inhibition (TGI) [1]. The study authors explicitly note that this in vivo efficacy is "significantly better than the clinical candidate, RBN-2397" [1]. For additional context, a separate study of compound I-1 reported a TGI of 67% in CT26 syngeneic models, while RBN-2397 achieved only 30% TGI in the same model [2].

in vivo efficacy tumor xenograft lung cancer

Parp7-IN-18 Demonstrates High Oral Bioavailability: 104% in Mice and 78% in Dogs

Parp7-IN-18 exhibits excellent oral bioavailability across species, with values of 104% in mice and 78% in dogs following oral administration [1]. In comparison, RBN-2397 suffers from rapid in vivo metabolism and limited oral exposure, requiring co-administration of the CYP inhibitor 1-aminobenzotriazole to achieve meaningful plasma concentrations in some studies [2][3]. Other PARP7 tool compounds lack reported bioavailability data, limiting their utility for in vivo pharmacology.

oral bioavailability pharmacokinetics ADME

Optimal Research and Procurement Scenarios for Parp7-IN-18


Selective PARP7 Target Validation in Immuno-Oncology

Parp7-IN-18 is ideally suited for researchers investigating PARP7's role in type I interferon signaling and tumor immune evasion. Its >1000-fold selectivity over other PARPs ensures that observed phenotypes—such as restoration of IFN-β production or STAT1 phosphorylation—are attributable specifically to PARP7 inhibition, eliminating confounding signals from PARP1/2/12 cross-reactivity that plague RBN-2397 and pan-PARP inhibitors [1]. Sub-nanomolar potency (IC50 = 0.11 nM) guarantees complete target engagement at low nanomolar concentrations, enabling robust dose-response studies in immune-competent and immune-deficient models [1].

In Vivo Efficacy Studies in PARP7-Dependent Xenograft Models

Researchers requiring robust in vivo tumor growth inhibition should procure Parp7-IN-18. In NCI-H1373 lung cancer xenografts, 30 mg/kg daily oral dosing yielded 81.6% TGI, significantly outperforming RBN-2397 [1]. High oral bioavailability (104% in mice, 78% in dogs) enables reliable systemic exposure via oral gavage without the need for metabolic inhibitors, simplifying experimental logistics and improving reproducibility across laboratories [1]. This makes Parp7-IN-18 the premier tool for preclinical efficacy studies in PARP7-amplified or PARP7-overexpressing tumor models.

Cellular Assays Requiring Maximal Antiproliferative Effect in PARP7-Sensitive Lines

For cell-based assays in NCI-H1373 lung cancer cells—a validated PARP7-sensitive line—Parp7-IN-18 provides an 18-fold potency advantage over RBN-2397 (IC50 = 2.5 nM vs. 45 nM) [1]. This superior cellular activity translates to more robust growth inhibition at lower compound concentrations, reducing potential cytotoxicity artifacts and enabling clearer delineation of PARP7-dependent vs. independent effects. Investigators studying PARP7's role in estrogen receptor-positive breast cancer or ovarian cancer may also benefit from this enhanced cellular potency [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Translational Research

Parp7-IN-18's well-characterized pharmacokinetic profile—including high oral bioavailability in two species and acceptable solubility across pH ranges—makes it an optimal candidate for PK/PD studies [1]. Unlike RBN-2397, which requires CYP inhibition to achieve adequate exposure, Parp7-IN-18 provides predictable, dose-proportional pharmacokinetics, facilitating accurate PK/PD modeling and enabling researchers to establish clear relationships between plasma concentration, target engagement, and downstream pharmacodynamic biomarkers (e.g., type I IFN pathway activation) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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